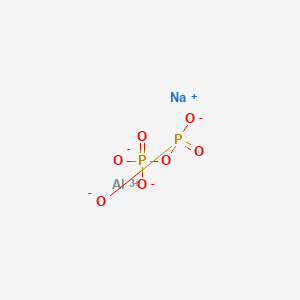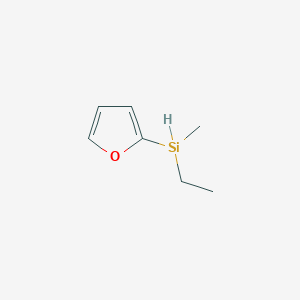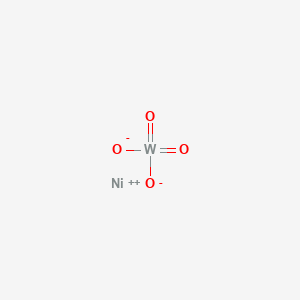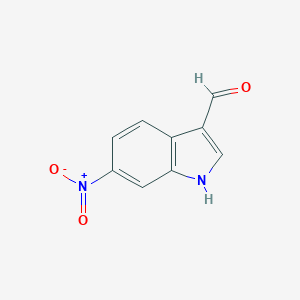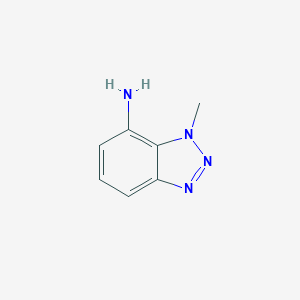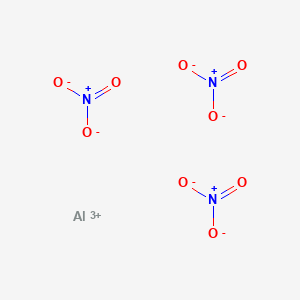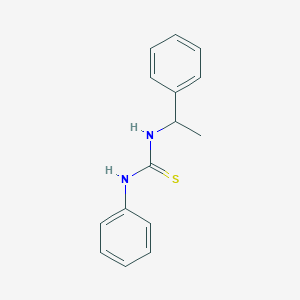
(Tetrahydro-3-furyl)methyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetrahydro-3-furyl)methyl oleate is a fatty acid ester that has been synthesized and studied for its potential use in various scientific research applications. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of (Tetrahydro-3-furyl)methyl oleate is not fully understood. However, it is believed that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Studies have shown that (Tetrahydro-3-furyl)methyl oleate has a number of interesting biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory properties and may be able to reduce inflammation in the body. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (Tetrahydro-3-furyl)methyl oleate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to be relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that it is not widely available and may be expensive to obtain.
Future Directions
There are a number of future directions that researchers could explore with regards to (Tetrahydro-3-furyl)methyl oleate. For example, further studies could be conducted to better understand the mechanism of action of this compound and how it interacts with cancer cells. Additionally, researchers could investigate the potential use of this compound in other areas of medicine, such as in the treatment of inflammatory diseases or neurodegenerative disorders.
In conclusion, (Tetrahydro-3-furyl)methyl oleate is a promising compound that has been studied for its potential use in various scientific research applications. While there is still much to learn about this compound, the research conducted so far has shown that it has interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Synthesis Methods
The synthesis of (Tetrahydro-3-furyl)methyl oleate involves the reaction of oleic acid with tetrahydrofurfuryl alcohol in the presence of a catalyst. The resulting ester can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
(Tetrahydro-3-furyl)methyl oleate has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and may be able to inhibit the growth of certain types of cancer cells.
properties
CAS RN |
150-81-2 |
|---|---|
Product Name |
(Tetrahydro-3-furyl)methyl oleate |
Molecular Formula |
C23H42O3 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
oxolan-3-ylmethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(24)26-21-22-18-19-25-20-22/h9-10,22H,2-8,11-21H2,1H3/b10-9- |
InChI Key |
NSMHOFMBVBYNJX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCOC1 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
Other CAS RN |
150-81-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



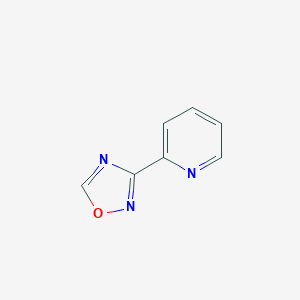
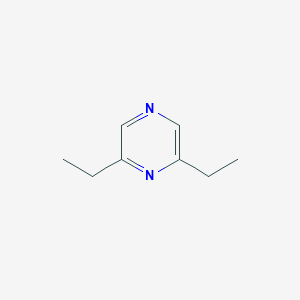

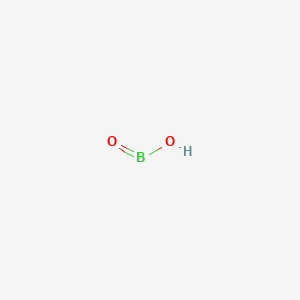
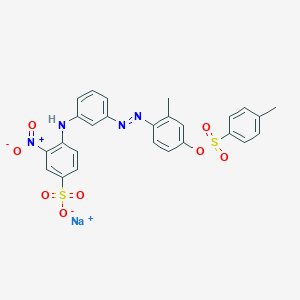
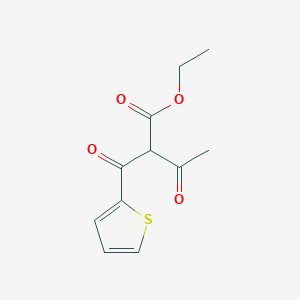
![6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B85421.png)
